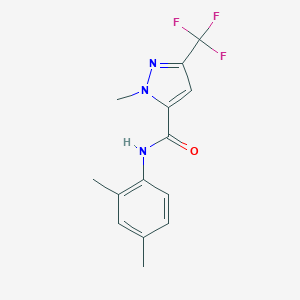
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also known as DPC-681, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been tested in animal models and has been shown to have low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is its high potency in inhibiting PARP, making it a promising candidate for cancer therapy. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, further studies are needed to determine its efficacy and safety in humans.
Orientations Futures
Future research on N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide could focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine its potential use in other diseases, such as neurodegenerative diseases and autoimmune disorders. The development of more efficient synthesis methods and the investigation of its pharmacokinetics and pharmacodynamics in humans are also important areas for future research.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dimethylphenylhydrazine with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic acid to yield N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. This synthesis method has been optimized to produce high yields of pure N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propriétés
Nom du produit |
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide |
|---|---|
Formule moléculaire |
C14H14F3N3O |
Poids moléculaire |
297.28 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14F3N3O/c1-8-4-5-10(9(2)6-8)18-13(21)11-7-12(14(15,16)17)19-20(11)3/h4-7H,1-3H3,(H,18,21) |
Clé InChI |
ZSIJASKJNPOPPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C)C(F)(F)F)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-4-nitro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B213899.png)
![N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)
methanone](/img/structure/B213901.png)

![2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B213904.png)
![4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B213905.png)
![3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213906.png)
![N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea](/img/structure/B213908.png)
![3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether](/img/structure/B213909.png)

![4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213912.png)


![4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine](/img/structure/B213919.png)